- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and EpoxidationJournal of the American Chemical Society, 2003, 125(37), 11206-11207,
Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)

89985-87-5 structure
Produktname:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate
- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-
- (S)-Methyl-2-Boc-AMino-4-pentenoic acid
- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate
- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester
- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
- APXWRHACXBILLH-QMMMGPOBSA-N
- 4948AC
- FCH3679695
- AK101174
- AX8232713
- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est
- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)
- (S)-N-(Boc)allylglycine Me ester
- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate
- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate
- A1-50270
- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE
- AS-69618
- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)
- MFCD13190790
- W11819
- DTXSID50431587
- 89985-87-5
- CS-0039110
- AKOS016843097
- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate
- SCHEMBL614515
-
- MDL: MFCD13190790
- Inchi: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1
- InChI-Schlüssel: APXWRHACXBILLH-QMMMGPOBSA-N
- Lächelt: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 229.13100
- Monoisotopenmasse: 229.13140809g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 7
- Komplexität: 268
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 64.599
- XLogP3: 2
Experimentelle Eigenschaften
- PSA: 64.63000
- LogP: 2.01970
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Sicherheitsinformationen
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Zolldaten
- HS-CODE:2924199090
- Zolldaten:
China Zollkodex:
2924199090Übersicht:
Andere acyclische Amide (einschließlich acyclischer Carbamate)(einschließlich ihrer Derivate und Salze). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken
Zusammenfassung:
292499090. andere acyclische Amide (einschließlich acyclische Carbamate) und ihre Derivate; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM126279-5g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 5g |
$*** | 2023-05-29 | |
Advanced ChemBlocks | P35287-5G |
(2S)-2-(Boc-amino)-4-pentenoic acid methyl ester |
89985-87-5 | 95% | 5G |
$420 | 2023-09-15 | |
ChemScence | CS-0039110-100mg |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 100mg |
$99.0 | 2022-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0182-1G |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |
89985-87-5 | 97% | 1g |
¥ 1,386.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1006269-25G |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |
89985-87-5 | 97% | 25g |
$1550 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 1g |
¥989.0 | 2024-07-19 | |
Chemenu | CM126279-10g |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 10g |
$1075 | 2021-06-09 | |
ChemScence | CS-0039110-5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | >97.0% | 5g |
$947.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 0.5g |
¥679.0 | 2021-09-04 | ||
Chemenu | CM126279-250mg |
methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |
89985-87-5 | 95% | 250mg |
$*** | 2023-05-29 |
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
Referenz
- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalinesChemistry - A European Journal, 2013, 19(37), 12356-12375,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referenz
- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine AJournal of Organic Chemistry, 2017, 82(16), 8497-8505,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
1.2 Solvents: Dichloromethane , Triethylamine
Referenz
- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptidesTetrahedron Letters, 2010, 51(18), 2493-2496,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylationEuropean Journal of Organic Chemistry, 2019, 2019(12), 2275-2281,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene
Referenz
- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acidsTetrahedron Letters, 1993, 34(28), 4485-8,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt
Referenz
- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocinChemRxiv, 2019, 1, 1-101,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene
Referenz
- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-couplingTetrahedron Letters, 2000, 41(36), 7115-7119,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt
Referenz
- Aliphatic chain-containing macrocycles as diazonamide A analogsChemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt
1.3 Reagents: Water ; rt
1.2 rt
1.3 Reagents: Water ; rt
Referenz
- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acidsOrganic & Biomolecular Chemistry, 2019, 17(35), 8079-8082,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt
Referenz
- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteriaEuropean Journal of Medicinal Chemistry, 2018, 151, 98-109,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt
Referenz
- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivativesSynlett, 2013, 24(15), 1910-1914,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt
Referenz
- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch LinkerOrganic Letters, 2021, 23(14), 5440-5444,
Synthetic Routes 14
Reaktionsbedingungen
1.1 -
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol
Referenz
- Development of Co- and Post-Translational Synthetic Strategies to C-NeoglycopeptidesOrganic Letters, 2002, 4(21), 3591-3594,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
Referenz
- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene HydrofunctionalizationJournal of the American Chemical Society, 2017, 139(44), 15576-15579,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt
Referenz
- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal arrayChemistry Letters, 2012, 41(2), 194-196,
Synthetic Routes 17
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications2008, , ,,
Synthetic Routes 18
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt
Referenz
- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocinOrganic Letters, 2019, 21(20), 8473-8478,
Synthetic Routes 19
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Triethylamine Solvents: Acetonitrile
Referenz
- Stereoselective, nonracemic synthesis of ω-borono-α-amino acidsTetrahedron: Asymmetry, 1998, 9(12), 2121-2131,
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials
- (S,S)-(+)-Pseudoephedrine Glycinamide
- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-
- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid
- (S)-2-Allylglycine
- Di-tert-butyl dicarbonate
- (diazomethyl)trimethylsilane
- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products
methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Verwandte Literatur
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

Reinheit:99%
Menge:5g
Preis ($):293.0